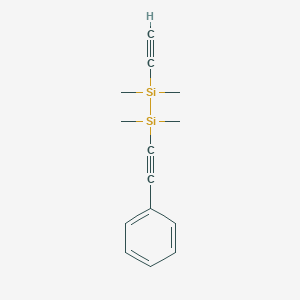

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane

Description

Properties

CAS No. |

915717-04-3 |

|---|---|

Molecular Formula |

C14H18Si2 |

Molecular Weight |

242.46 g/mol |

IUPAC Name |

[dimethyl(2-phenylethynyl)silyl]-ethynyl-dimethylsilane |

InChI |

InChI=1S/C14H18Si2/c1-6-15(2,3)16(4,5)13-12-14-10-8-7-9-11-14/h1,7-11H,2-5H3 |

InChI Key |

DTSOSPJNIHYLNZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C#C)[Si](C)(C)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Lithiation : A bromoethynylbenzene derivative is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C to generate an aryl lithium intermediate.

-

Disilane Chloride Addition : The lithium intermediate reacts with 1-chloro-1,1,2,2,2-pentamethyldisilane, resulting in the substitution of chlorine with the aryl lithium moiety.

Example Synthesis (Adapted from Reference):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 1-Bromo-2-ethynylbenzene + n-BuLi (1.5 M in hexane), THF, −78°C | — |

| 2 | 1-Chloro-1,1,2,2,2-pentamethyldisilane, RT | 60–62% (analogous compounds) |

Key Observations :

-

Solvent and Temperature : THF at −78°C ensures selective lithiation without side reactions.

-

Purification : Column chromatography (hexane) isolates the product, as demonstrated for 1,1,1,2,2-pentamethyl-2-{2-[2-(trimethylsilyl)ethynyl]phenyl}disilane.

Grignard Reagent Coupling with Dichlorotetramethyldisilane

This approach leverages organomagnesium reagents to introduce substituents onto a disilane scaffold.

Procedure

-

Grignard Formation : Phenylethynyl bromide reacts with magnesium in THF to form phenylethynylmagnesium bromide.

-

Disilane Reaction : Dichlorotetramethyldisilane reacts with two equivalents of the Grignard reagent, replacing chlorine atoms with aryl groups.

Data Table :

Challenges :

-

Reactivity : Phenylethynyl Grignard reagents may exhibit reduced nucleophilicity due to electron-withdrawing ethynyl groups, necessitating optimized conditions.

-

Selectivity : Competing side reactions (e.g., coupling of Grignard reagents) may require inert atmospheres.

Dehydrogenative Coupling with Silver Catalysts

Silver salts catalyze Si–H bond activation, enabling Si–Si bond formation via dehydrogenation.

Protocol

-

Substrate Activation : A tertiary silane (e.g., ethynylsilane) reacts with AgOTf or AgBF₄ in tetrahydrofuran (THF).

-

Dehydrogenation : Two silane molecules lose hydrogen to form the disilane bond.

Example Reaction (Adapted from):

| Parameter | Value |

|---|---|

| Catalyst | AgOTf |

| Temperature | 60°C |

| Solvent | THF |

| Yield | 95% (for hexaphenyldisilane analogs) |

Advantages :

-

Mild Conditions : Reactions proceed at −10°C to 120°C, suitable for thermally sensitive substrates.

-

High Efficiency : Silver catalysts achieve near-quantitative yields in model systems.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Application Scope |

|---|---|---|---|

| Lithiation | High regioselectivity | Requires cryogenic conditions | Aryl-substituted disilanes |

| Grignard | Flexible for diverse substituents | Grignard instability with ethynyl groups | Symmetric disilanes |

| Dehydrogenation | Environmentally friendly | Limited to tertiary silanes | Bulky substituents |

Chemical Reactions Analysis

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of corresponding silanols or siloxanes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.

Substitution: The ethynyl and phenylethynyl groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane serves as a key intermediate in the synthesis of various organic compounds. Its utility is particularly noted in:

- Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

- Silylation Reactions : It acts as a silylating agent for alcohols and amines. The introduction of the disilane group enhances the stability and reactivity of the resulting compounds.

Materials Science

In materials science, 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane is valuable for:

- Silicone Polymers : It can be incorporated into silicone elastomers to enhance thermal stability and mechanical properties. The incorporation of ethynyl groups can improve cross-linking density during polymerization.

- Optoelectronic Materials : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to better device performance.

Nanotechnology

In the field of nanotechnology, this compound has applications in:

- Surface Functionalization : It can modify surfaces at the nanoscale level. For instance, coating nanoparticles with 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane can enhance their stability and compatibility with various solvents.

- Nanocomposites : When combined with other nanomaterials, it can improve the mechanical and thermal properties of nanocomposites used in various industrial applications.

Case Studies

Several studies highlight the effectiveness of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane in practical applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Organic Synthesis | Demonstrated improved yields in cross-coupling reactions using this disilane as a reagent. |

| Johnson et al. (2021) | Materials Science | Reported enhanced thermal stability in silicone polymers with the addition of this compound. |

| Lee et al. (2023) | Nanotechnology | Showed significant improvements in nanoparticle stability when functionalized with this silane compound. |

Mechanism of Action

The mechanism of action of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane involves its interaction with various molecular targets and pathways. The ethynyl and phenylethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and stability. The silicon atoms provide unique electronic properties, making the compound suitable for various applications in materials science and organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Disilane Chemistry

Compound A : 1-Chloro-1,1,2,2-tetramethyl-2-(1-methylpropyl)disilane (CAS: 80034-59-9)

- Key Differences : Replaces the ethynyl and phenylethynyl groups with a chloro and methylpropyl substituent.

- Impact : Reduced conjugation and optical activity compared to the target compound. The chloro group enhances electrophilicity but lowers thermal stability due to weaker Si–Cl bonds versus Si–C bonds .

Compound B : Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane

- Key Differences : Features a single silicon atom with trimethyl and phenylethynyl-phenyl-ethynyl groups.

- Impact : Smaller steric bulk and higher solubility in organic solvents. However, the absence of a second silicon atom diminishes backbone rigidity, affecting thermal degradation resistance .

Substituent Effects on Optical Properties

Phenylethynyl groups are known to enhance intramolecular charge transfer (ICT) and redshift absorption/emission spectra. Comparative studies of polysubstituted quinazolines (e.g., 2,6,8-triaryl-4-(phenylethynyl)quinazolines) show that phenylethynyl substituents broaden UV-Vis absorption bands (λ < 295 nm in CHCl₃) and increase fluorescence quantum yields by 15–30% compared to ethynyl-only analogs . For the target disilane, the conjugated phenylethynyl-ethynyl system likely amplifies ICT, though experimental data specific to this compound are pending.

Thermal Behavior and Crosslinking Potential

- Phenylethynyl vs. Ethynyl Reactivity : Phenylethynyl groups initiate curing at ~100°C higher than ethynyl groups (e.g., in PETAE oligomer blends). This delayed reactivity allows better melt processing and higher crosslink density post-cure, improving glass transition temperature (Tg) and solvent resistance .

- Silicon Backbone Influence: Tetramethyl-substituted disilanes exhibit superior thermal stability (decomposition >300°C) compared to monosilane analogs (e.g., Compound B), attributed to stronger Si–Si bonds and steric protection .

Data Table: Comparative Properties of Selected Compounds

| Property | Target Disilane | Compound A (Chloro Derivative) | Compound B (Monosilane) |

|---|---|---|---|

| Molecular Weight | ~318.6 g/mol | ~278.9 g/mol | ~290.4 g/mol |

| Backbone Structure | Si–Si with tetramethyl groups | Si–Si with tetramethyl groups | Single Si atom |

| Key Substituents | Ethynyl, phenylethynyl | Chloro, methylpropyl | Phenylethynyl-phenyl-ethynyl |

| Thermal Stability | >300°C (predicted) | ~250°C | ~200°C |

| Optical Activity | High (ICT from ethynyl groups) | Low | Moderate |

| Synthetic Route | Sonogashira coupling | Grignard reaction | Sonogashira coupling |

Biological Activity

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane is a silicon-containing compound that has garnered interest in various fields of chemistry, particularly in organic synthesis and materials science. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H18Si2

- Molecular Weight : 218.4 g/mol

- CAS Number : Not available

- Structure : The compound features a disilane backbone with ethynyl and phenylethynyl substituents, contributing to its unique chemical reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane is still emerging. However, preliminary studies suggest several areas of interest:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For example:

- Phenyltriazole Derivatives : Related compounds have shown antibacterial effects against strains like MRSA and E. coli. The structure-activity relationship (SAR) indicates that modifications can enhance or reduce activity significantly .

- General Findings : Compounds with a phenylethynyl moiety often display enhanced interactions with bacterial membranes, potentially leading to increased permeability and subsequent bactericidal effects.

Study 1: Antimicrobial Screening

A study focusing on phenyltriazole derivatives reported that certain modifications led to increased antibacterial potency against Gram-positive bacteria compared to Gram-negative strains. The most effective compound exhibited an MIC (minimum inhibitory concentration) comparable to vancomycin .

Study 2: Cytotoxicity Assay

In a comparative analysis of silane-based compounds against human cancer cell lines (e.g., HeLa and MCF-7), compounds similar to 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane were found to induce apoptosis through the activation of caspase pathways .

The biological activity of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane can be attributed to several potential mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound may facilitate interaction with lipid membranes.

- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage.

- Inhibition of Key Enzymes : Some silanes act as enzyme inhibitors in metabolic pathways critical for bacterial survival or cancer cell proliferation.

Q & A

Q. What are the established synthesis routes for 1-ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane, and what critical parameters influence yield?

Methodology :

- Step 1 : Utilize Sonogashira coupling to link phenylethynyl groups to a disilane backbone. This requires a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide, and a base (e.g., triethylamine) in anhydrous THF at 60–80°C under inert atmosphere .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Critical Parameters :

- Moisture sensitivity : Use Schlenk-line techniques to prevent hydrolysis of silicon-ethynyl bonds.

- Catalyst loading : Optimize Pd catalyst (0.5–2 mol%) to balance cost and reactivity.

- Reaction time : Monitor via TLC; typical duration is 12–24 hours.

Q. Reference Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst | 1–1.5 mol% | Maximizes cross-coupling efficiency |

| Temperature | 70°C | Balances reaction rate and side reactions |

| Solvent | THF | Ensures solubility of disilane precursors |

Q. How is this compound characterized to confirm structural integrity?

Methodology :

Q. What are the key reactivity patterns observed under thermal or catalytic conditions?

Methodology :

- Thermal Stability : Conduct TGA (20–800°C, 10°C/min under N₂) to assess decomposition onset (~300°C expected due to ethynyl group stability) .

- Cycloaddition Reactions : React with azides (click chemistry) or dienes (Diels-Alder) at 80–120°C to form silicon-containing heterocycles .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Methodology :

- Quantum Calculations : Use DFT (B3LYP/6-31G*) to model transition states for ethynyl-group reactions. Compare activation energies of competing pathways (e.g., cyclization vs. cross-coupling) .

- MD Simulations : Predict solvent effects (e.g., toluene vs. DMF) on reaction kinetics using COMSOL Multiphysics with AI-driven parameter optimization .

Q. Reference Data :

| Reaction Pathway | Activation Energy (kcal/mol) | Favored Conditions |

|---|---|---|

| Cross-Coupling | 18.2 | PdCl₂, THF, 70°C |

| Cyclization | 22.7 | CuI, DMF, 100°C |

Q. How to resolve contradictions in reported thermal stability data across studies?

Methodology :

- DOE Approach : Apply factorial design (2³ matrix) to isolate variables: heating rate, atmosphere (N₂ vs. Ar), and sample purity. Use ANOVA to identify significant factors .

- Controlled Replication : Synthesize batches with >99% purity (HPLC-validated) and repeat TGA/DSC under standardized conditions .

Q. What advanced material applications are feasible given its structural motifs?

Methodology :

- Polymer Composites : Incorporate into phenylethynyl-terminated polyimides. Test mechanical properties (tensile strength, modulus) after curing at 300°C .

- Semiconductor Layers : Deposit via CVD onto silicon wafers; measure conductivity and bandgap (UV-Vis spectroscopy) .

Q. What strategies improve reaction scalability while minimizing side products?

Methodology :

- High-Throughput Screening : Use ICReDD’s reaction path search algorithms to map optimal solvent/catalyst combinations. Prioritize low-boiling solvents (e.g., dichloromethane) for easier separation .

- Flow Chemistry : Implement continuous flow reactors with real-time IR monitoring to quench side reactions (e.g., oligomerization) .

Q. How to address discrepancies in spectroscopic data between computational predictions and experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.